

# beta-Bromostyrene chemical structure and properties

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## Compound of Interest

Compound Name: *beta-Bromostyrene*

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An In-depth Technical Guide to **beta-Bromostyrene**

## Introduction

**Beta-bromostyrene**, with the chemical formula  $C_8H_7Br$ , is an organic compound that serves as a crucial intermediate in organic synthesis.<sup>[1]</sup> It is characterized by a phenyl group attached to a vinyl bromide. The position of the bromine atom on the double bond significantly influences its reactivity, making it a versatile building block for a wide array of more complex molecules.<sup>[1]</sup> <sup>[2]</sup> **Beta-bromostyrene** is utilized in the synthesis of pharmaceuticals, agrochemicals, polymers, and dyes.<sup>[2][3]</sup> The compound exists as two geometric isomers, (E)- and (Z)-**beta-bromostyrene**, due to the restricted rotation around the carbon-carbon double bond.<sup>[4]</sup>

## Chemical Structure and Isomerism

The chemical structure of **beta-bromostyrene** consists of a benzene ring bonded to a bromoethenyl group. The key structural feature is the carbon-carbon double bond, which gives rise to stereoisomerism.

## E/Z Isomerism

E/Z isomerism is a form of stereoisomerism that occurs in alkenes with two different substituent groups on each carbon of the double bond.<sup>[5]</sup> The Cahn-Ingold-Prelog (CIP) priority rules are used to assign priorities to the substituents.

- **(E)-beta-Bromostyrene**: The 'E' stands for entgegen (German for opposite). In this isomer, the high-priority groups on each carbon of the double bond (the phenyl group and the bromine atom) are on opposite sides.<sup>[5]</sup>
- **(Z)-beta-Bromostyrene**: The 'Z' stands for zusammen (German for together). In this isomer, the high-priority groups are on the same side of the double bond.<sup>[5]</sup>

Caption: Geometric isomers of **beta-bromostyrene**.

## Physical and Chemical Properties

The physical and chemical properties of **beta-bromostyrene** can vary between its isomers. The data presented below is a compilation from various sources.

## Physical Properties

Property	Value (Mixture/Unspecified)	(E)-trans-isomer	(Z)-cis-isomer
Molecular Formula	C <sub>8</sub> H <sub>7</sub> Br	C <sub>8</sub> H <sub>7</sub> Br[6]	C <sub>8</sub> H <sub>7</sub> Br[7]
Molecular Weight	183.04 g/mol [8]	183.04 g/mol [6]	183.04 g/mol
Appearance	Clear yellowish to brown liquid[3]	-	-
Odor	Strong hyacinth odor[8]	Pleasant odor[4]	-
Melting Point	7 °C[9][10]	7 °C[8]	-7 °C[8]
Boiling Point	219-221 °C (lit.)[3]; 112 °C at 20 mmHg[8] [10]	108 °C at 20 mmHg[8]	55-56 °C at 2 mmHg[8]
Density	1.427 g/mL at 25 °C[9]	1.4269 g/cm <sup>3</sup> at 16 °C[8]	1.4322 g/cm <sup>3</sup> at 10 °C[8]
Refractive Index	n <sub>20</sub> /D 1.607 (lit.)[9]	n <sub>20</sub> /D 1.6093[8]	n <sub>22</sub> /D 1.5990[8]
Solubility	Insoluble in water; miscible with alcohol and ether[1]	Soluble in diethyl ether and ethyl alcohol[8]	-
Flash Point	79 °C (closed cup)[8]	-	-
Vapor Pressure	0.12 mmHg[8]	-	-

## Spectroscopic Data

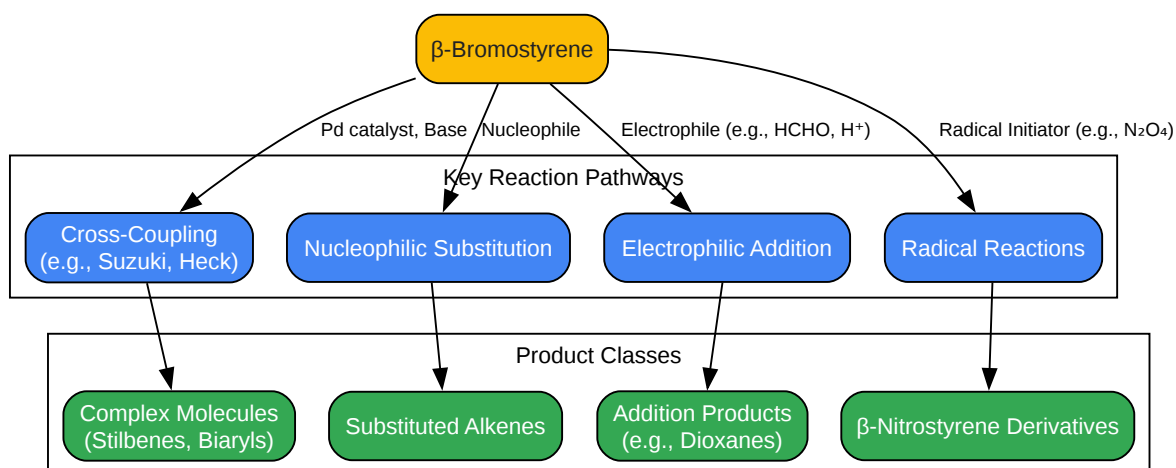
Spectroscopic data is crucial for the identification and characterization of **beta-bromostyrene** and its isomers.

Spectroscopy	Data Reference
$^1\text{H}$ NMR	Available[8][11][12]
$^{13}\text{C}$ NMR	Available[6][7][8]
Mass Spectrometry	Available[7][8]
Infrared (IR) Spectroscopy	Available[8]
Raman Spectroscopy	Available[6]

## Reactivity and Chemical Reactions

The reactivity of **beta-bromostyrene** is dominated by its vinyl bromide and phenyl functionalities, allowing it to participate in a variety of organic reactions.[2]

- **Cross-Coupling Reactions:** It is a valuable substrate for transition metal-catalyzed reactions like Suzuki and Heck couplings to form more complex molecular structures.[1]
- **Nucleophilic Substitution:** The bromine atom can be displaced by various nucleophiles.[1]
- **Electrophilic Addition:** The double bond can undergo addition reactions with electrophiles. For example, it reacts with formaldehyde in an acidic medium to form 4-phenyl-5-bromo-1,3-dioxanes.[1]
- **Radical Reactions:** **Beta-bromostyrene** can participate in radical-mediated pathways. For instance, its reaction with dinitrogen tetroxide proceeds via a styrenyl radical intermediate.[1]



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Caption: Reactivity of **beta-bromostyrene**.

## Experimental Protocols

Several methods have been developed for the synthesis of **beta-bromostyrene**, often with a focus on controlling the stereochemistry of the product.

### Synthesis of (E)- $\beta$ -Bromostyrene from Cinnamic Acid (Hunsdiecker-type Reaction)

This method utilizes a catalytic Hunsdiecker reaction to produce (E)- $\beta$ -bromostyrene with high stereoselectivity.<sup>[13]</sup>

- Reactants: Cinnamic acid, N-bromosuccinimide (NBS), and a catalytic amount of lithium acetate.<sup>[13]</sup>
- Solvent: Polyacrylic acid aqueous solution.<sup>[13]</sup>
- Procedure:

- To a flask, add cinnamic acid, lithium acetate, NBS, sodium polyacrylate aqueous solution, and water.[13]
- The molar ratio of lithium acetate to cinnamic acid should be between 0.1:1 and 0.5:1, and the molar ratio of NBS to cinnamic acid should be between 1:1 and 1.48:1.[13]
- Stir the mixture at room temperature for 5-120 minutes to obtain a homogeneous solution. [13]
- The reaction completes the decarboxylation and bromination, yielding (E)- $\beta$ -bromostyrene with a trans-to-cis ratio greater than 98%.[13]
- Extract the organic product with ethyl acetate, wash with water, dry, and remove the solvent via rotary evaporation.[13]

## Synthesis of cis- $\beta$ -Bromostyrene Derivatives from Cinnamic Acids

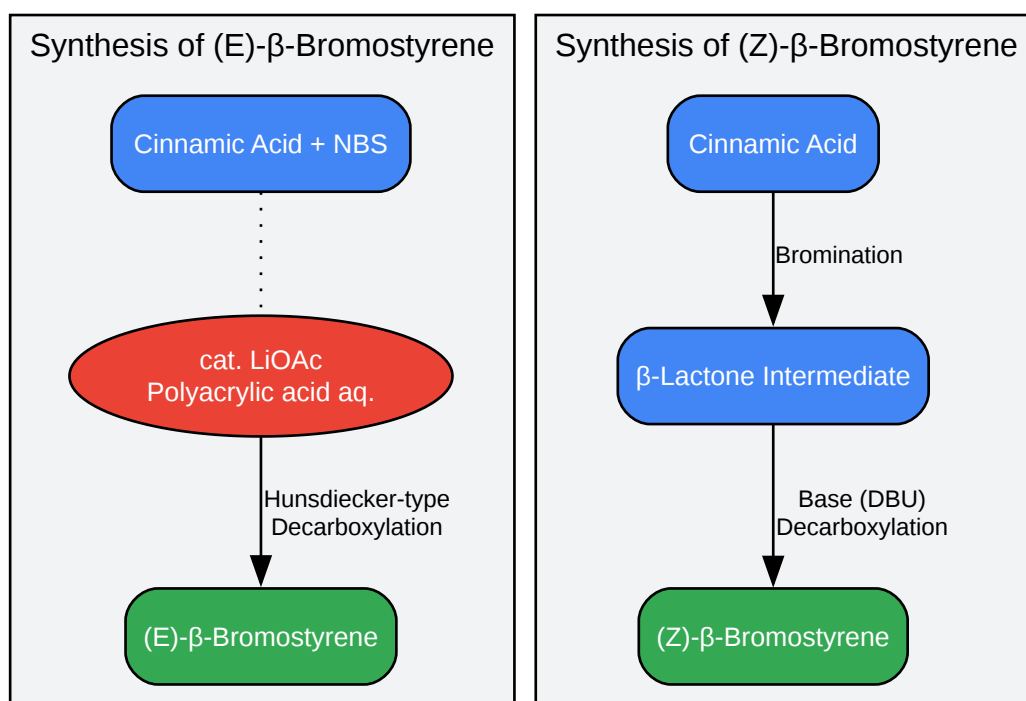
This protocol describes a stereospecific synthesis of cis- $\beta$ -bromostyrene derivatives via a tandem substitutive bromination-decarboxylation sequence involving a stable  $\beta$ -lactone intermediate.[14]

- Reactants: Cinnamic acids, bromine.[14]
- Procedure:
  - Bromination of cinnamic acids leads to the formation of  $\beta$ -lactone intermediates.[14]
  - These intermediates can be isolated and identified in most cases. However, isolation is not necessary for the subsequent step.[14]
  - The  $\beta$ -lactone is then transformed into cis- $\beta$ -bromostyrene in a stereospecific manner. The mechanism involves deprotonation at the  $\alpha$ -position by a base like DBU, followed by an E1cb-like mechanism to form a carboxylate, which then decarboxylates to yield the (Z)-vinyl carbanion. Protonation of this carbanion gives the final (Z)- $\beta$ -bromostyrene product. [14]

## Synthesis of (Z)- $\beta$ -Bromostyrene

This procedure outlines the preparation of (Z)- $\beta$ -bromostyrene from erythro- $\alpha,\beta$ -dibromo- $\beta$ -phenylpropionic acid.[\[15\]](#)

- Reactants: erythro- $\alpha,\beta$ -dibromo- $\beta$ -phenylpropionic acid, sodium azide.[\[15\]](#)
- Solvent: Dry N,N-dimethylformamide (DMF).[\[15\]](#)
- Procedure:
  - In a 1-L round-bottomed flask equipped with a magnetic stirrer, place 30.8 g (0.100 mol) of erythro- $\alpha,\beta$ -dibromo- $\beta$ -phenylpropionic acid, 13.0 g (0.200 mol) of sodium azide, and 500 mL of dry DMF.[\[15\]](#)
  - Stir the reaction mixture at room temperature for 8 hours.[\[15\]](#)
  - Pour the mixture into a mixture of 300 mL of ether and 300 mL of water.[\[15\]](#)
  - Separate the organic layer, wash it three times with 100-mL portions of water, and then dry it over magnesium sulfate.[\[15\]](#)
  - Filter the solution and evaporate the solvent using a rotary evaporator.[\[15\]](#)
  - Distill the residual liquid under reduced pressure to obtain (Z)- $\beta$ -bromostyrene. The boiling point is 54–56°C at 1.5 mm Hg, with a yield of 74–76%.[\[15\]](#)



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Caption: Synthetic routes to E and Z isomers.

## Applications

**Beta-bromostyrene** is a highly versatile reagent in organic chemistry with a broad range of applications.

- **Pharmaceuticals and Agrochemicals:** It serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, where its structure allows for diverse chemical modifications.<sup>[2][3]</sup>
- **Organic Synthesis:** It is a precursor for preparing substituted alkenes, acetylenes, and is used in the total synthesis of natural products and antibiotics.<sup>[3]</sup>
- **Polymer Chemistry:** It can be incorporated into polymers and copolymers to create materials with unique properties such as improved thermal stability or electrical conductivity.<sup>[1]</sup>
- **Dyes and Pigments:** Its reactivity allows it to be integrated into dyes and pigments, enhancing their properties.<sup>[1]</sup>



- Catalyst Development: Due to its reactivity in coupling reactions, it is used to evaluate the efficiency and selectivity of new catalysts.<sup>[1]</sup>

## Conclusion

**Beta-bromostyrene** is a fundamental building block in modern organic synthesis. Its structural features, particularly the presence of a vinyl bromide group attached to a phenyl ring and its existence as distinct E and Z isomers, provide a gateway to a vast number of chemical transformations. The well-established protocols for its synthesis, combined with its diverse reactivity in cross-coupling and other reactions, solidify its importance for researchers in medicinal chemistry, materials science, and drug development.

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